2,3,3-Trimethyl-2-pentanol

Description

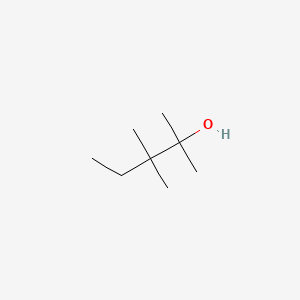

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6-7(2,3)8(4,5)9/h9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWGYIEJGQWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177751 | |

| Record name | 2,3,3-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23171-85-9 | |

| Record name | 2,3,3-Trimethyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023171859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Research on Highly Branched Tertiary Alcohols

The study of highly branched tertiary alcohols, including 2,3,3-trimethyl-2-pentanol, is rooted in the mid-20th century's exploration of reaction kinetics and mechanisms. Early investigations were driven by a desire to understand the behavior of sterically congested molecules and the carbocations they form.

Research from the 1950s and 1960s focused on the solvolysis and rearrangement reactions of such alcohols. For instance, studies on the reactions of this compound and related structures with chlorides were instrumental in elucidating the role of steric effects in the rearrangements of highly branched carbonium ions. acs.org These seminal works demonstrated that the significant steric strain in these molecules could drive complex skeletal rearrangements. A 1968 study on the solvolysis of tertiary carbinyl p-nitrobenzoates derived from highly branched alcohols further contributed to the understanding of steric hindrance on reaction rates. acs.org The fragmentation of similar branched alcohols, such as 2,3,4-trimethyl-2-pentanol, under acidic conditions was also a subject of early investigation, revealing the propensity of these structures to break down into smaller, more stable fragments. acs.org This foundational research laid the groundwork for predicting and controlling the outcomes of reactions involving sterically demanding intermediates.

Contemporary Relevance in Advanced Organic Synthesis and Mechanistic Studies

In modern chemistry, 2,3,3-trimethyl-2-pentanol and its structural analogs continue to be relevant in both advanced organic synthesis and detailed mechanistic studies. Their sterically encumbered nature provides a unique platform for testing and developing new synthetic methodologies.

Highly branched tertiary alcohols serve as precursors for the introduction of tertiary alkyl groups into other molecules, a significant challenge in organic synthesis. researchgate.net Recent methods have utilized derivatives of tertiary alcohols to achieve this, enabling the construction of complex molecular architectures. researchgate.net Furthermore, the synthesis of specialized surfactants, such as anionic branched-chain tertiary fatty alcohol sulfates, highlights a practical application of these compounds. researchgate.net

From a mechanistic standpoint, these alcohols are employed to probe the intricacies of reaction pathways. For example, the carbanion generated from this compound has been used to study the influence of intramolecular hydrogen bonding. acs.org Kinetic studies on the photooxidation of branched alcohols provide crucial data for atmospheric chemistry models. researchgate.net The dehydration reactions of related tertiary alcohols are classic examples used to teach the principles of regioselectivity and carbocation rearrangements in organic chemistry. quora.comquora.com The compound's structure is also useful in analytical chemistry, where it can be used as a reference in gas chromatography to help identify other branched compounds. wikipedia.org

Derivatization and Functionalization Strategies for Academic Research

Synthesis of Esters and Ethers for Mechanistic Probes and Stability Studies

The synthesis of esters and ethers from 2,3,3-trimethyl-2-pentanol serves as a powerful tool for investigating reaction kinetics, mechanisms, and the stability of compounds under various conditions. The sterically hindered nature of this tertiary alcohol influences the choice of synthetic methods and provides insights into the reactivity of congested chemical environments.

Esterification of this compound can be achieved through various methods, though direct esterification with carboxylic acids is often challenging due to steric hindrance and the potential for elimination side reactions under acidic conditions. More effective methods typically involve the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base to neutralize the acid byproduct. These reactions allow for the systematic variation of the ester group, enabling studies on how different electronic and steric properties of the acyl group affect the stability and reactivity of the resulting ester.

Similarly, the synthesis of ethers from this compound requires conditions that can overcome the steric bulk around the hydroxyl group. The Williamson ether synthesis, a common method for preparing ethers, is generally not efficient for tertiary alcohols due to the strong basic conditions favoring elimination over substitution. Alternative methods, such as reaction with a suitable alkyl halide under phase-transfer catalysis or using milder alkylating agents in the presence of a silver salt, can provide access to the desired tertiary ethers.

The stability of these synthesized esters and ethers can then be systematically studied under acidic, basic, and thermal conditions. This information is crucial for understanding the degradation pathways and for designing more robust molecules in various applications. For instance, the rate of hydrolysis of a series of 2,3,3-trimethyl-2-pentyl esters can provide valuable data on the electronic and steric effects governing acyl-oxygen bond cleavage, which is fundamental to understanding many biochemical and industrial processes.

| Derivative Type | Synthetic Method | Reagents | Purpose of Study |

| Ester | Acylation | Acid Chloride/Anhydride, Pyridine | Mechanistic probes of hydrolysis, thermal stability analysis |

| Ether | Modified Williamson Synthesis | Alkyl Halide, Silver(I) oxide | Stability under oxidative and acidic conditions |

Formation of Chiral Derivatives for Stereochemical Analysis and Optical Property Investigations

Although this compound itself is achiral, its derivatization with chiral, non-racemic reagents can lead to the formation of diastereomers. This strategy is instrumental for the stereochemical analysis of other chiral molecules and for investigating the optical properties that arise from the newly introduced stereogenic centers.

By reacting this compound with an enantiomerically pure carboxylic acid, for instance, a pair of diastereomeric esters can be formed if the carboxylic acid contains a stereocenter. These diastereomers possess distinct physical properties, including different melting points, boiling points, and chromatographic retention times, which allows for their separation. The analysis of their spectroscopic data, particularly NMR and X-ray crystallography, can provide detailed information about their three-dimensional structures and the influence of the bulky 2,3,3-trimethyl-2-pentyl group on the conformation of the chiral moiety.

Furthermore, the optical properties of these chiral derivatives, such as their specific rotation, can be measured. These investigations contribute to the broader understanding of structure-property relationships in chiral molecules and can aid in the development of new chiroptical materials.

| Chiral Reagent | Derivative Formed | Analytical Technique | Investigated Property |

| (R)- or (S)-2-Phenylpropanoic acid | Diastereomeric esters | NMR Spectroscopy, HPLC | Stereochemical assignment, conformational analysis |

| Chiral isocyanate | Diastereomeric carbamates | Circular Dichroism (CD) Spectroscopy | Optical properties, chiroptical response |

Applications as a Precursor or Chiral Building Block in Complex Molecule Synthesis

The unique structural features of this compound, particularly its steric bulk, make it a valuable precursor and building block in the synthesis of more complex molecules, including analogues of natural products and components of asymmetric catalysis systems.

Utilization in Analogues of Natural Product Synthesis

While direct incorporation of the entire this compound skeleton into natural products is not commonly reported, its derivatives can be employed to create analogues of natural products. The bulky tertiary alkyl group can be used to mimic sterically demanding environments found in some natural compounds or to enhance the lipophilicity and metabolic stability of a synthetic analogue. By replacing a less hindered group with the 2,3,3-trimethyl-2-pentyl group, chemists can probe the steric requirements of biological receptors and enzyme active sites.

Role in the Development of New Asymmetric Catalysis Systems

In the field of asymmetric catalysis, bulky groups are often essential for creating a chiral environment that directs the stereochemical outcome of a reaction. While this compound itself is not chiral, it can be incorporated into the structure of ligands or chiral auxiliaries. The steric hindrance provided by the 2,3,3-trimethyl-2-pentyl group can influence the coordination geometry of a metal catalyst or shield one face of a reactive intermediate, thereby promoting the formation of one enantiomer over the other.

For example, a chiral ligand could be synthesized that incorporates the 2,3,3-trimethyl-2-pentyl ether or ester moiety. The large steric footprint of this group would be a key design element in creating a highly selective catalyst for a specific asymmetric transformation. Research in this area focuses on the rational design of such ligands and their application in catalytic reactions to achieve high enantioselectivity.

Future Directions and Emerging Research Avenues for 2,3,3 Trimethyl 2 Pentanol

Development of Novel Catalytic Systems for its Selective Transformations

The reactivity of 2,3,3-trimethyl-2-pentanol is dominated by its tertiary alcohol functional group. Future research will likely focus on developing sophisticated catalytic systems to control its transformations with high selectivity, moving beyond classical methods.

Dehydration Reactions: The acid-catalyzed dehydration of tertiary alcohols is a fundamental reaction, typically proceeding via an E1 mechanism to form alkenes. For analogous compounds like 2,3-dimethyl-2-pentanol, this transformation commonly requires an acid catalyst and heat. Research into novel solid acid catalysts, such as zeolites or metal oxides, could offer improved selectivity for specific alkene isomers, minimize side reactions, and allow for easier catalyst separation and recycling compared to traditional homogeneous acids like sulfuric acid.

Oxidation Reactions: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. upenn.edu A significant research challenge is the development of powerful and selective catalytic systems capable of cleaving the C-C bond adjacent to the hydroxyl group. Advanced oxidation processes, potentially involving transition metal catalysts or electrocatalysis, could unlock pathways to valuable ketone or carboxylic acid fragments. For instance, research on the oxidation of related phenols to quinones using heterogeneous catalysts like cobalt-based solids or spinel CuCo2O4 with environmentally benign oxidants like hydrogen peroxide points towards methodologies that could be adapted for challenging alcohol oxidations.

Acylation of Hindered Alcohols: The steric hindrance around the hydroxyl group in this compound makes reactions like esterification challenging. Future work could explore novel catalysts to overcome this steric barrier. For example, the use of nonionic superbases has proven effective for the high-yield acylation of other unreactive, hindered alcohols. acs.org Developing and optimizing such catalytic systems for this compound would enable the efficient synthesis of novel esters with potential applications as fragrances, solvents, or specialty chemicals.

| Transformation | Conventional Method | Emerging Research Area | Potential Products |

|---|---|---|---|

| Dehydration | Strong mineral acids (e.g., H₂SO₄), heat | Heterogeneous solid acid catalysts (e.g., zeolites, functionalized resins) | 2,3,3-Trimethyl-1-pentene, 2,3,3-Trimethyl-2-pentene |

| Oxidation | Resistant to standard oxidants | Advanced oxidation processes, novel transition-metal catalysts | Ketones, Carboxylic Acids (via C-C cleavage) |

| Esterification (Acylation) | Challenging due to steric hindrance | Superbase catalysis, novel enzymatic methods | Sterically hindered esters |

Integration into Continuous Flow Chemistry Methodologies for Efficient Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. wikipedia.orgmdpi.com The application of these methodologies to the synthesis and transformation of this compound is a promising research frontier.

The synthesis of tertiary alcohols often involves highly exothermic reactions, such as the Grignard reaction. nih.gov Performing such reactions in a continuous flow reactor allows for superior temperature control, minimizing the risk of thermal runaways and reducing the formation of byproducts. The synthesis of this compound, for example from the reaction of a suitable Grignard reagent with a ketone, could be significantly optimized for yield and safety using a flow-based protocol. youtube.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with exothermic reactions due to large volumes | Inherently safer due to small reactor volumes and superior heat exchange |

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing | Excellent, due to high surface-area-to-volume ratio wikipedia.org |

| Control | Less precise control over temperature, time, and mixing | Precise control over residence time, temperature, and stoichiometry mdpi.com |

| Scalability | Often problematic ("scaling-up") | More straightforward by running longer or "numbering-up" parallel reactors youtube.com |

| Yield & Selectivity | Can be lower due to side reactions and inefficiencies | Often higher due to better control and optimized conditions wikipedia.org |

Exploration of Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of ordered structures. wikipedia.org Alcohols are well-known to form hydrogen-bonded networks. The unique steric bulk of this compound could lead to novel and predictable self-assembly behaviors.

Research on simpler tertiary alcohols, such as t-butanol (2-methyl-2-propanol), has revealed the formation of specific hydrogen-bonded structures, including hexamers, in the solid state. It is highly probable that this compound, with its larger and more complex alkyl framework, also engages in specific hydrogen-bonding motifs. Future research could involve detailed crystallographic and spectroscopic studies to elucidate these structures. Understanding how the bulky trimethylpentyl group directs the formation of these supramolecular assemblies could provide insights into crystal engineering and the design of molecular solids with tailored properties.

Beyond self-association, the sterically hindered hydroxyl group and the defined hydrophobic body of this compound make it an interesting candidate for host-guest chemistry. It could potentially act as a guest molecule, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes, or it could be incorporated into larger structures that act as hosts for smaller molecules.

Advanced Materials Science Applications as a Model Compound or Scaffold

The distinct and bulky architecture of this compound makes it a valuable chemical building block for the synthesis of advanced materials. Its structure can be exploited to impart specific properties to larger molecules and polymers.

Polymer Side-Chains: One avenue of research is the incorporation of the 2,3,3-trimethyl-2-pentyl group as a bulky side chain in polymers. youtube.com Attaching such a large, sterically demanding group to a polymer backbone would significantly impact the polymer's physical properties. It could disrupt chain packing, leading to a lower glass transition temperature, increased solubility in organic solvents, and altered mechanical properties. The hydroxyl group also provides a reactive handle for grafting onto polymer backbones or for post-polymerization modification.

Scaffold for Dendrimers and Complex Molecules: Dendrimers are highly branched, tree-like macromolecules with well-defined structures. wikipedia.org The synthesis of dendrimers often involves the iterative addition of branched monomer units. Tertiary alcohols can serve as core or branching points in dendrimer synthesis. acs.orgnih.gov this compound could serve as a unique starting scaffold or a peripheral functional group in the design of novel dendrimers. Its bulkiness could create specific void spaces within the dendritic structure, potentially useful for encapsulation and controlled release applications. nih.gov

By serving as a model compound, fundamental studies on the impact of its steric bulk on reaction kinetics, polymer morphology, and self-assembly can provide valuable guidelines for the design of new functional materials. upenn.eduyoutube.com

Q & A

Q. What statistical methods address reproducibility challenges in studies involving this compound?

- Methodological Answer : Implement factorial design experiments to identify critical variables (e.g., catalyst loading, solvent purity). Use Bland-Altman plots to assess inter-laboratory variability. Share raw datasets via open-access platforms adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.